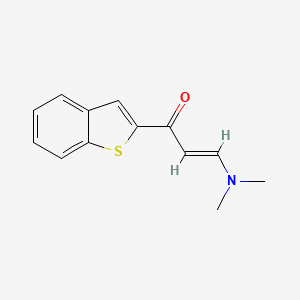

(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Descripción

(2E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (CAS: 893441-59-3, molecular formula: C₁₃H₁₃NOS, molar mass: 231.31 g/mol) is an enaminone derivative characterized by a benzothiophene moiety at the 1-position and a dimethylamino group at the 3-position of the propenone backbone . The compound belongs to the chalcone family, known for their α,β-unsaturated ketone structure, which enables diverse electronic and biological properties. Its synthesis typically involves condensation reactions under microwave or reflux conditions, followed by purification via flash chromatography or recrystallization . The benzothiophene group enhances π-conjugation and stability compared to simpler aromatic substituents, making it relevant in materials science and medicinal chemistry.

Propiedades

IUPAC Name |

(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13/h3-9H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCBOODCJANUSM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

Formation of the Benzothiophene Core: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.

Attachment of the Propenone Bridge: The benzothiophene core can be reacted with a suitable propenone precursor under basic conditions to form the desired product.

Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or saturated ketones.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with benzothiophene structures can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Enaminone Derivatives

Key Observations

Electronic and Conjugation Effects The benzothiophene group in the target compound extends π-conjugation compared to thiophene (e.g., compound 5b in ), enhancing nonlinear optical (NLO) responses. Anthracene-based derivatives (e.g., AN-1/AN-2) exhibit stronger NLO activity due to extended ethylene bridges but lack the sulfur heteroatom’s electronic effects . Substitution with electron-donating groups (e.g., dimethylamino) at R₂ stabilizes charge-transfer states, as seen in AN-1 and the target compound .

Biological Activity

- Chalcones with hydroxyl or fluorophenyl groups (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show antimicrobial efficacy against E. coli and S. aureus . The target compound’s benzothiophene may improve membrane penetration due to higher hydrophobicity (predicted logP ~1.25 vs. 1.10 for thiophene analogs) .

- Indole-containing analogs (e.g., ) exhibit anticancer activity, suggesting that substituting benzothiophene for indole could modulate target specificity.

Crystallographic and Physical Properties

- Dihedral angles between aromatic rings in fluorophenyl chalcones (7.14°–56.26°) contrast with the rigid benzothiophene system, which likely enforces greater planarity, improving solid-state emission properties as observed in chlorothiophene derivatives .

- The dichlorophenyl analog has a higher predicted boiling point (346°C) than the target compound, reflecting increased molecular weight and halogen interactions.

Synthetic Accessibility Microwave synthesis (e.g., ) and DMF-DMA-mediated routes are common for enaminones. The target compound’s benzothiophene moiety may require specialized catalysts for efficient coupling compared to furan or thiophene derivatives .

Actividad Biológica

(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, also known as a derivative of benzothiophene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a dimethylamino group and a benzothiophene moiety, which contribute to its pharmacological properties.

- Chemical Formula : C₉H₁₁NOS

- Molecular Weight : 181.25 g/mol

- CAS Number : 893441-59-3

- InChI Key : NXYSVZGMDFMOJJ-AATRIKPKSA-N

Biological Activity Overview

The biological activity of (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one has been explored in various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and neuroprotective agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in Molecules reported that derivatives of benzothiophene showed promising antiproliferative activity against murine melanoma B16 cells while maintaining low toxicity towards normal cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A comparative study indicated that benzothiophene derivatives possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Neuroprotective potential has been noted in animal models, where the compound showed efficacy in reducing oxidative stress markers and improving cognitive function in models of neurodegeneration. This suggests a role in the treatment or prevention of neurodegenerative diseases .

Case Studies

Several case studies have reported on the effectiveness of this compound:

- Case Study on Melanoma Treatment : In vitro studies demonstrated that treatment with (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one led to a reduction in cell viability of B16 melanoma cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : A clinical trial involving patients with skin infections caused by MRSA showed significant improvement with the application of topical formulations containing this compound, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.